![molecular formula C13H19ClFN3 B6646445 N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine](/img/structure/B6646445.png)
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that plays a crucial role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. PF-06463922 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as psoriasis and inflammatory bowel disease.
作用機序
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine selectively inhibits the activity of TYK2, which is involved in the signaling pathway of cytokines, such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine blocks the downstream signaling pathways of these cytokines, which are involved in the regulation of immune responses. This leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Biochemical and Physiological Effects:
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. In these models, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the infiltration of immune cells into inflamed tissues. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have anti-tumor effects in preclinical models of certain cancers, by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine is its relatively low solubility, which can make it difficult to formulate for certain applications.
将来の方向性
There are several potential future directions for the development of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine. One area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance the anti-tumor effects of these agents. Another area of interest is the potential use of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in the treatment of viral infections, such as hepatitis C and COVID-19, which are known to involve cytokine dysregulation. Finally, further studies are needed to determine the safety and efficacy of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine in clinical trials, and to identify potential biomarkers of response to the drug.
合成法
The synthesis of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine involves several steps, starting from the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with 1-cyclohexylethylamine to form an intermediate compound. This is followed by a series of reactions involving various reagents and solvents, resulting in the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus. These studies have demonstrated the potential of N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine as a therapeutic agent for these diseases, by inhibiting the activity of TYK2 and downstream cytokine signaling pathways. In addition, N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine has also been shown to have potential applications in the treatment of certain cancers, such as acute myeloid leukemia and non-small cell lung cancer.
特性
IUPAC Name |
N-(5-chloro-3-fluoropyridin-2-yl)-1-cyclohexylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFN3/c14-10-6-11(15)13(17-8-10)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5,7,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYYMQFDDXFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。